Cas no 832738-02-0 (3-(2-chloro-5-methylphenoxy)methylbenzoic acid)

3-(2-Chloro-5-methylphenoxy)methylbenzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a (2-chloro-5-methylphenoxy)methyl group at the 3-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The chloro and methyl substituents on the phenoxy moiety enhance steric and electronic properties, influencing binding interactions in target systems. Its carboxylic acid functionality allows for further derivatization, making it a versatile intermediate in synthetic chemistry. The compound exhibits stability under standard conditions, facilitating handling and storage. Its defined molecular architecture supports precise modifications for research in medicinal chemistry or material science, where tailored aromatic systems are of interest.
3-(2-chloro-5-methylphenoxy)methylbenzoic acid structure
832738-02-0 structure
Product name:3-(2-chloro-5-methylphenoxy)methylbenzoic acid
CAS No:832738-02-0
MF:C15H13O3Cl
MW:276.715
MDL:MFCD03421918
CID:3030496
PubChem ID:7015991

3-(2-chloro-5-methylphenoxy)methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-CHLORO-5-METHYL-PHENOXYMETHYL)-BENZOIC ACID
    • 3-(2-chloro-5-methylphenoxy)methylbenzoic acid
    • CS-0240485
    • 832738-02-0
    • STK312478
    • AKOS000308448
    • BBL038736
    • DTXSID501239443
    • 3-[(2-chloro-5-methylphenoxy)methyl]benzoicacid
    • MFCD03421918
    • HIB73802
    • EN300-228616
    • 3-(2-chloro-5-methylphenoxymethyl)benzoic acid
    • 3-[(2-chloro-5-methylphenoxy)methyl]benzoic acid
    • MDL: MFCD03421918
    • Inchi: InChI=1S/C15H13ClO3/c1-10-5-6-13(16)14(7-10)19-9-11-3-2-4-12(8-11)15(17)18/h2-8H,9H2,1H3,(H,17,18)
    • InChI Key: LAQPZPHLTISQHH-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 276.0553220Da
  • Monoisotopic Mass: 276.0553220Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 46.5Ų

3-(2-chloro-5-methylphenoxy)methylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-228616-5.0g
3-[(2-chloro-5-methylphenoxy)methyl]benzoic acid
832738-02-0 95%
5.0g
$825.0 2024-06-20
Enamine
EN300-228616-0.1g
3-[(2-chloro-5-methylphenoxy)methyl]benzoic acid
832738-02-0 95%
0.1g
$73.0 2024-06-20
Enamine
EN300-228616-0.05g
3-[(2-chloro-5-methylphenoxy)methyl]benzoic acid
832738-02-0 95%
0.05g
$46.0 2024-06-20
1PlusChem
1P00JERV-10g
3-[(2-chloro-5-methylphenoxy)methyl]benzoic acid
832738-02-0 95%
10g
$1575.00 2023-12-16
1PlusChem
1P00JERV-2.5g
3-[(2-chloro-5-methylphenoxy)methyl]benzoic acid
832738-02-0 95%
2.5g
$752.00 2023-12-16
1PlusChem
1P00JERV-5g
3-[(2-chloro-5-methylphenoxy)methyl]benzoic acid
832738-02-0 95%
5g
$1082.00 2023-12-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1311155-250mg
3-[(2-chloro-5-methylphenoxy)methyl]benzoic acid
832738-02-0 95%
250mg
¥2775.00 2024-07-28
Enamine
EN300-228616-0.5g
3-[(2-chloro-5-methylphenoxy)methyl]benzoic acid
832738-02-0 95%
0.5g
$197.0 2024-06-20
Matrix Scientific
208059-1g
3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid
832738-02-0
1g
$749.00 2023-09-10
Fluorochem
028036-1g
3-(2-Chloro-5-methyl-phenoxymethyl)-benzoic acid
832738-02-0
1g
£210.00 2022-03-01

Additional information on 3-(2-chloro-5-methylphenoxy)methylbenzoic acid

3-(2-chloro-5-methylphenoxy)methylbenzoic acid (CAS No. 832738-02-0): A Comprehensive Overview

Introduction to 3-(2-chloro-5-methylphenoxy)methylbenzoic acid (CAS No. 832738-02-0)

3-(2-chloro-5-methylphenoxy)methylbenzoic acid, identified by the CAS registry number 832738-02-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzoic acids, which are widely studied for their diverse applications in drug discovery and agrochemicals. The structure of 3-(2-chloro-5-methylphenoxy)methylbenzoic acid features a benzoic acid moiety attached to a phenoxy group, which itself is substituted with chlorine and methyl groups at specific positions. This unique structural arrangement contributes to its intriguing chemical properties and potential biological activities.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 3-(2-chloro-5-methylphenoxy)methylbenzoic acid, making it more accessible for research purposes. Its synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and oxidation processes, which are optimized to achieve high yields and purity.

Chemical Structure and Properties

The molecular formula of 3-(2-chloro-5-methylphenoxy)methylbenzoic acid is C14H14ClO4, with a molecular weight of approximately 299.7 g/mol. Its structure comprises a benzene ring substituted with a phenoxy group at the meta position, further substituted with chlorine at the ortho position and a methyl group at the para position relative to the oxygen atom. The benzoic acid group introduces carboxylic acidity, while the phenoxy substituent enhances hydrophilicity due to the presence of oxygen.

The compound exhibits a melting point of around 165°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

Synthesis Methods and Optimization

The synthesis of 3-(2-chloro-5-methylphenoxy)methylbenzoic acid involves several key steps that require precise control over reaction conditions to ensure selectivity and efficiency. One common approach begins with the preparation of the phenoxy intermediate through nucleophilic aromatic substitution, followed by coupling with a benzoic acid derivative via esterification or amidation.

Recent studies have focused on optimizing these reactions using catalytic systems, such as palladium catalysts, to enhance reaction rates and minimize side products. For instance, researchers have employed Suzuki-Miyaura coupling reactions to construct the carbon-carbon bonds efficiently, leading to higher yields and purer products.

Additionally, green chemistry principles have been integrated into the synthesis process to reduce environmental impact. This includes the use of biodegradable solvents and recycling of reagents where possible.

Biological Activity and Applications

3-(2-chloro-5-methylphenoxy)methylbenzoic acid has shown promising biological activity in recent studies, particularly in the context of its potential as a therapeutic agent or agrochemical ingredient.

In pharmacological studies, this compound has demonstrated moderate inhibitory effects on certain enzymes associated with inflammatory pathways, suggesting its potential role in anti-inflammatory therapies. Furthermore, preclinical data indicate that it may possess antioxidant properties, which could be beneficial in combating oxidative stress-related disorders.

In agricultural applications, researchers have explored its potential as a herbicide or fungicide due to its ability to interfere with key metabolic pathways in plant pathogens. Field trials conducted under controlled conditions have shown encouraging results in terms of efficacy against common crop pathogens without significant adverse effects on non-target organisms.

Environmental Impact and Safety Considerations

Evaluating the environmental impact of 3-(2-chloro-5-methylphenoxy)methylbenzoic acid is crucial for its responsible use in both therapeutic and agricultural contexts. Recent studies have focused on its biodegradation pathways under aerobic and anaerobic conditions, revealing that it undergoes rapid microbial degradation under natural soil conditions.

Toxicological assessments indicate that this compound exhibits low acute toxicity when administered orally or dermally in experimental animals. However, chronic exposure studies are currently underway to determine long-term effects on various organ systems.

Regulatory agencies have yet to classify this compound under any specific category due to its limited commercialization; however, ongoing research aims to provide comprehensive safety data for future regulatory submissions.

Conclusion

In conclusion

, 3-(2-chloro-5-methylphenoxy)methylbenzoic acid (CAS No. 832738-02-0) stands out as a versatile compound with significant potential across multiple domains due to its unique chemical structure and promising biological activity profiles.

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